

# Physical properties and appearance of N-(3,4,5-Trimethoxyphenylethyl)aziridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(3,4,5Trimethoxyphenylethyl)aziridine

Cat. No.:

B1212013

Get Quote

# Technical Guide: N-(3,4,5-Trimethoxyphenylethyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(3,4,5-Trimethoxyphenylethyl)aziridine** is a synthetic organic compound of interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a strained aziridine ring, a known reactive moiety present in several anticancer agents, and a 3,4,5-trimethoxyphenyl group, which is a feature of many potent tubulin polymerization inhibitors. This guide provides a comprehensive overview of the known physical and chemical properties of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, a proposed synthetic route, and a hypothesized mechanism of its potential anticancer activity.

## **Physical and Chemical Properties**

While experimental data on some physical properties of N-(3,4,5-

**Trimethoxyphenylethyl)**aziridine are not readily available in the public domain, its fundamental chemical properties have been characterized. The appearance of the parent compound, aziridine, is a colorless liquid with an ammonia-like odor, suggesting that **N-(3,4,5-Trimethoxyphenylethyl)**aziridine may have a similar appearance.



Property	Value	Source
Molecular Formula	C13H19NO3	[1]
Molecular Weight	237.29 g/mol	[1]
IUPAC Name	1-[2-(3,4,5- trimethoxyphenyl)ethyl]aziridin e	[1]
CAS Number	36266-37-2	
SMILES	COC1=CC(=CC(=C1OC)OC)C CN2CC2	[1]
Predicted XlogP	1.5	[1]
Predicted Topological Polar Surface Area	30.7 Ų	
Appearance	Not experimentally determined; likely a colorless to pale yellow liquid.	Inferred
Melting Point	Not experimentally determined.	_
Boiling Point	Not experimentally determined.	-
Solubility	Not experimentally determined.	

# **Proposed Synthesis: Experimental Protocol**

A specific, detailed experimental protocol for the synthesis of N-(3,4,5-

**Trimethoxyphenylethyl)aziridine** is not currently available in peer-reviewed literature.

However, based on established methods for the synthesis of N-substituted aziridines from primary amines, a plausible synthetic route is the reaction of 3,4,5-trimethoxyphenethylamine with a suitable two-carbon electrophile that can form the aziridine ring. One common method is the Wenker synthesis or its modifications, which involves the reaction of a  $\beta$ -amino alcohol with sulfuric acid followed by cyclization with a base. An alternative and more direct approach could be the reaction of the amine with a 1,2-dihaloethane followed by intramolecular cyclization.



Below is a proposed experimental protocol based on general aziridination procedures.[2][3][4]

Reaction: Aziridination of 3,4,5-Trimethoxyphenethylamine

#### Reagents:

- 3,4,5-Trimethoxyphenethylamine
- 1-bromo-2-chloroethane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH₃CN), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

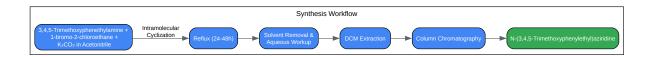
- To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (3.0 eq).
- 1-bromo-2-chloroethane (1.2 eq) is added dropwise to the stirred suspension at room temperature.
- The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and water.
- The agueous layer is extracted with dichloromethane (3 x 50 mL).



- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford N-(3,4,5-Trimethoxyphenylethyl)aziridine.

#### Characterization:

The structure of the purified product should be confirmed by spectroscopic methods, such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.



Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

# Hypothesized Biological Activity and Signaling Pathway

The biological activity of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** has not been explicitly reported. However, its chemical structure suggests two primary potential mechanisms of anticancer activity.

DNA Alkylation: The aziridine ring is a known alkylating agent, capable of reacting with
nucleophilic sites on biomolecules, including DNA.[5][6] This can lead to DNA damage, cell
cycle arrest, and apoptosis. Many established anticancer drugs, such as mitomycin C,
contain an aziridine moiety that is crucial for their cytotoxic effects.[5]





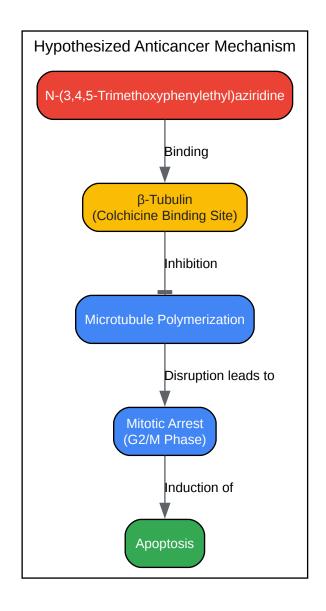


Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key structural feature of numerous potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[7][8][9] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]

Given the well-documented role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, a plausible hypothesis is that **N-(3,4,5-Trimethoxyphenylethyl)aziridine** acts as a microtubule-destabilizing agent.

The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, focusing on the inhibition of tubulin polymerization.





Click to download full resolution via product page

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

## Conclusion

**N-(3,4,5-Trimethoxyphenylethyl)aziridine** is a compound with significant potential in the field of anticancer drug discovery due to its hybrid structure. While a complete experimental profile is not yet available, this guide provides a foundational understanding of its properties, a viable synthetic approach, and a scientifically plausible mechanism of action. Further research is warranted to experimentally validate the proposed synthesis and to elucidate the precise biological activities and signaling pathways of this promising molecule.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PubChemLite N-(3,4,5-trimethoxyphenylethyl)aziridine (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. Aziridine synthesis [organic-chemistry.org]
- 3. Aziridine synthesis by aziridination [organic-chemistry.org]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties and appearance of N-(3,4,5-Trimethoxyphenylethyl)aziridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212013#physical-properties-and-appearance-of-n-3-4-5-trimethoxyphenylethyl-aziridine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com